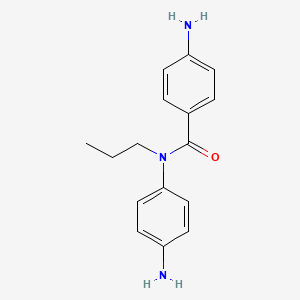
4-Amino-N-(4-aminophenyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(4-aminophenyl)-N-propylbenzamide is an organic compound that features a benzamide core with amino groups at the 4-position of both benzene rings and a propyl group attached to the nitrogen atom of the amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-aminophenyl)-N-propylbenzamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Amidation: The resulting 4-aminobenzene derivatives are then reacted with propylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(4-aminophenyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorosulfonic acid for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(4-aminophenyl)-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(4-aminophenyl)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the benzamide core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N-(4-aminophenyl)benzenesulfonamide
- N-(4-Aminophenyl)-4-aminobenzamide
- 4-Amino-N-(4-aminophenyl)-N-methylbenzamide
Uniqueness
4-Amino-N-(4-aminophenyl)-N-propylbenzamide is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
865070-51-5 |
|---|---|
Molekularformel |
C16H19N3O |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4-amino-N-(4-aminophenyl)-N-propylbenzamide |
InChI |
InChI=1S/C16H19N3O/c1-2-11-19(15-9-7-14(18)8-10-15)16(20)12-3-5-13(17)6-4-12/h3-10H,2,11,17-18H2,1H3 |
InChI-Schlüssel |
MZHGBUUEMXBEID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


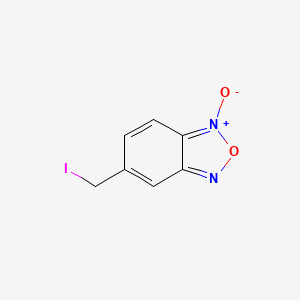
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)

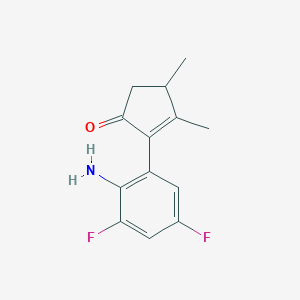
![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)
![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
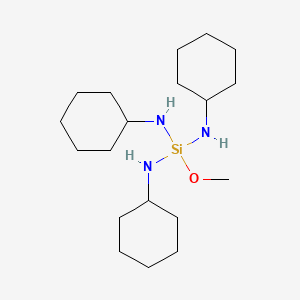
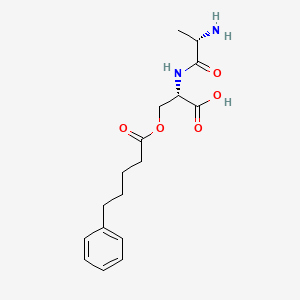
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)


